molecular formula C16H19N3O5 B12675620 Einecs 285-915-5 CAS No. 85168-74-7

Einecs 285-915-5

Cat. No.: B12675620
CAS No.: 85168-74-7
M. Wt: 333.34 g/mol
InChI Key: UNVNSUTYXMJECP-FVGYRXGTSA-N
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Chemical Reactions Analysis

Einecs 285-915-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

Einecs 285-915-5 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be explored for its potential therapeutic properties and effects on biological systems. Industrial applications may include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 285-915-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Einecs 285-915-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include those listed in the EINECS inventory with related molecular formulas and chemical properties .

Properties

CAS No.

85168-74-7

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O2.C5H7NO3/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;7-4-2-1-3(6-4)5(8)9/h1-4,6,9,13H,5,12H2,(H,14,15);3H,1-2H2,(H,6,7)(H,8,9)/t9-;/m0./s1

InChI Key

UNVNSUTYXMJECP-FVGYRXGTSA-N

Isomeric SMILES

C1CC(=O)NC1C(=O)O.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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